molecular formula C23H26ClN3O4 B11010762 N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B11010762
M. Wt: 443.9 g/mol
InChI Key: SYKLCTVEOOJMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a benzodioxine moiety

Properties

Molecular Formula

C23H26ClN3O4

Molecular Weight

443.9 g/mol

IUPAC Name

N-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C23H26ClN3O4/c24-17-5-3-6-18(15-17)26-11-13-27(14-12-26)22(28)9-4-10-25-23(29)21-16-30-19-7-1-2-8-20(19)31-21/h1-3,5-8,15,21H,4,9-14,16H2,(H,25,29)

InChI Key

SYKLCTVEOOJMQE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCNC(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 1-(3-chlorophenyl)piperazine.

    Attachment of the Oxobutyl Group: The intermediate is then reacted with a suitable oxobutylating agent, such as 4-chlorobutyryl chloride, in the presence of a base like triethylamine to form the oxobutyl derivative.

    Coupling with Benzodioxine Carboxamide: Finally, the oxobutyl derivative is coupled with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antidepressant and Antipsychotic Effects

Research indicates that compounds similar to N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide exhibit significant interactions with dopamine receptors, particularly D3 receptors. These interactions are crucial for developing treatments for mood disorders and schizophrenia. A study highlighted that selective antagonists for D3 receptors could be beneficial in treating substance use disorders by modulating dopamine pathways effectively .

Enzyme Inhibition

The compound's structural motifs suggest potential enzyme inhibitory activity. Similar piperazine derivatives have shown promise in inhibiting acetylcholinesterase and urease, which are important targets for treating neurodegenerative diseases and managing urinary tract infections respectively . This opens avenues for further exploration into the compound's role in enzyme inhibition.

Case Study 1: D3 Receptor Antagonism

In a study focused on developing D3 receptor-selective ligands, a derivative of this compound was evaluated for its binding affinity and selectivity. The compound demonstrated a high affinity for D3 receptors (K_i = 0.39 nM) with significant selectivity over D2 receptors (K_i = 53 nM). This selectivity is essential for reducing side effects associated with non-selective dopamine receptor antagonists .

Case Study 2: Antibacterial Activity

Another study synthesized various piperazine derivatives and evaluated their antibacterial properties. Compounds featuring similar structures to this compound exhibited promising antibacterial activity against several strains, suggesting potential therapeutic applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzodioxine moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)piperazine: A simpler analogue with similar biological activity.

    2,3-dihydro-1,4-benzodioxine-2-carboxylic acid: Shares the benzodioxine moiety but lacks the piperazine and oxobutyl groups.

    4-chlorobutyryl chloride: Used as a reagent in the synthesis of the target compound.

Uniqueness

N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of a piperazine ring, a chlorophenyl group, and a benzodioxine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogues.

Biological Activity

N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound's molecular structure is characterized by a complex arrangement that includes a piperazine moiety and a benzodioxine core. Below is a summary of its key chemical properties:

PropertyValue
Molecular FormulaC21H22ClN5O2
Molecular Weight411.89 g/mol
LogP2.8033
Polar Surface Area60.564 Ų
Hydrogen Bond Acceptors Count6

Analgesic and Anti-inflammatory Effects

Research has demonstrated that compounds similar to this compound exhibit notable analgesic and anti-inflammatory properties. For instance, studies have shown that related compounds can produce analgesic effects superior to aspirin at comparable dosages (100 mg/kg) in murine models, indicating potential for pain management applications .

Dopamine Receptor Affinity

The compound's structural components suggest it may interact with dopamine receptors. Specifically, derivatives containing the piperazine structure have shown high affinity for the dopamine D4 receptor, with IC50 values as low as 0.057 nM, indicating strong selectivity over other receptors such as D2 and serotonin receptors . This suggests potential applications in treating psychiatric disorders.

Enzyme Inhibition

In vitro studies have indicated that compounds with similar structures can act as effective inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s. The inhibition of AChE can enhance cholinergic neurotransmission, which is beneficial in cognitive enhancement therapies .

Case Studies

Case Study 1: Analgesic Activity Assessment
In a study conducted by Doğruer et al., the analgesic efficacy of a related compound was evaluated using a carrageenan-induced edema model in mice. The results indicated significant analgesic activity correlated with anti-inflammatory effects across different phases of edema formation .

Case Study 2: Dopamine D4 Receptor Binding
A series of synthesized compounds were tested for their binding affinities to dopamine receptors. Among these, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide exhibited remarkable selectivity for the D4 receptor, demonstrating the importance of the piperazine scaffold in enhancing receptor affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.